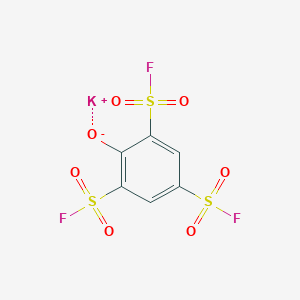

Potassium;2,4,6-tris(fluorosulfonyl)phenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium;2,4,6-tris(fluorosulfonyl)phenolate is a chemical compound with the molecular formula C6H2F3KO7S3 It is known for its unique structure, which includes three fluorosulfonyl groups attached to a phenolate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2,4,6-tris(fluorosulfonyl)phenolate typically involves the fluorination of 2,4,6-tris(chlorosulfonyl)phenol. This process is carried out under anhydrous conditions using potassium fluoride in a solvent such as dioxane. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium;2,4,6-tris(fluorosulfonyl)phenolate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride and solvents like dioxane are commonly used.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the fluorosulfonyl groups.

Wissenschaftliche Forschungsanwendungen

1. Drug Design:

The unique properties of potassium;2,4,6-tris(fluorosulfonyl)phenolate make it a promising candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing novel therapeutic agents. Ongoing research is exploring its potential use in drug design and development.

2. Stability Studies:

In vitro studies have shown that this compound remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it exhibits increased hydrolysis rates in alkaline conditions (pH 10), indicating that environmental pH significantly influences its biological activity .

Industrial Applications

1. Production of Specialty Chemicals:

this compound is employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of compounds that find applications in various industrial processes.

2. Synthesis of Fluorosulfate Derivatives:

The compound has been utilized in the synthesis of fluorosulfate derivatives that serve as functionalization tags for biomacromolecules. This application highlights its importance in the development of novel materials and chemical entities for research purposes .

Case Studies and Research Findings

1. In Vivo Stability:

A study assessed the in vivo stability of this compound derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones. This suggests a favorable safety profile for potential therapeutic use .

2. Interaction with Biological Molecules:

Research demonstrated selective interactions between this compound and certain amino acids. Notably, only lysine and glutathione caused significant hydrolysis after 48 hours, emphasizing the selective reactivity of this compound within biological systems.

Wirkmechanismus

The mechanism of action of Potassium;2,4,6-tris(fluorosulfonyl)phenolate involves its ability to participate in nucleophilic substitution reactions. The fluorosulfonyl groups are highly electron-withdrawing, making the phenolate ring more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Vergleich Mit ähnlichen Verbindungen

- 2,4,6-tris(chlorosulfonyl)phenolate

- 2,4,6-tris(bromosulfonyl)phenolate

Comparison: Potassium;2,4,6-tris(fluorosulfonyl)phenolate is unique due to the presence of fluorosulfonyl groups, which impart distinct chemical properties compared to its chlorosulfonyl and bromosulfonyl analogs. The fluorine atoms increase the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.

Biologische Aktivität

Potassium;2,4,6-tris(fluorosulfonyl)phenolate (KTPF) is an organofluorine compound characterized by its unique structure featuring three fluorosulfonyl groups attached to a phenolic ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis, medicinal chemistry, and materials science.

KTPF has a molecular formula of C6H2F3O7S3K and a molecular weight of approximately 378.37 g/mol. Its strong electrophilic nature arises from the electron-withdrawing properties of the fluorosulfonyl groups, which enhance its reactivity towards nucleophiles. The mechanism of action primarily involves nucleophilic substitution reactions , where the fluorosulfonyl groups can be replaced by other nucleophiles, making KTPF a valuable reagent in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₃O₇S₃K |

| Molecular Weight | 378.37 g/mol |

| Functional Groups | Fluorosulfonyl, Phenolic |

| Reactivity | Strong electrophile |

Biological Activity and Applications

Research indicates that KTPF exhibits significant potential in various biological contexts:

- Reactivity with Biological Molecules : The compound's electrophilic nature allows it to interact with various biological nucleophiles, including amino acids like lysine and glutathione (GSH), leading to hydrolysis under specific conditions . This interaction is crucial for understanding its behavior in biological systems.

- Potential in Drug Design : KTPF's unique properties make it an attractive candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing new therapeutic agents .

- Stability Studies : In vitro studies have shown that KTPF remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it undergoes hydrolysis more rapidly in alkaline conditions (pH 10), indicating that its biological activity may vary significantly with environmental pH .

Case Studies and Research Findings

- In Vivo Stability : A study assessed the in vivo stability of KTPF derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones, suggesting a favorable safety profile for potential therapeutic use .

- Interaction with Amino Acids : Research demonstrated that KTPF interacts selectively with certain amino acids, leading to hydrolysis products that could be further studied for their biological implications. For instance, only lysine and GSH caused notable hydrolysis after 48 hours, highlighting the selective reactivity of KTPF .

- Synthetic Applications : KTPF has been utilized as a reagent in organic synthesis for preparing fluorinated compounds. Its ability to facilitate nucleophilic substitutions makes it a versatile tool in chemical research and development.

Eigenschaften

IUPAC Name |

potassium;2,4,6-tris(fluorosulfonyl)phenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQUEYECYJRQU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3KO7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.